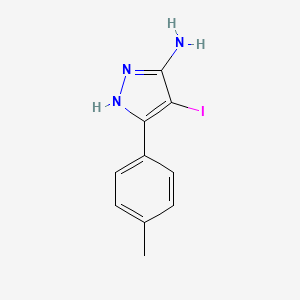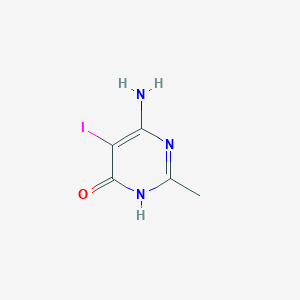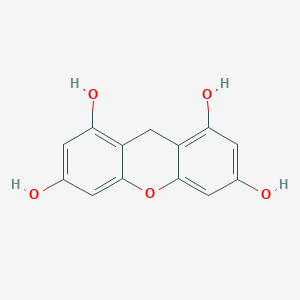
9H-xanthene-1,3,6,8-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-xanthene-1,3,6,8-tetrol: is a chemical compound with the molecular formula C13H10O5 . It is a derivative of xanthene, characterized by the presence of four hydroxyl groups at positions 1, 3, 6, and 8 on the xanthene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-xanthene-1,3,6,8-tetrol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 9H-xanthene-1,3,6,8-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups, which can act as reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Aplicaciones Científicas De Investigación
9H-xanthene-1,3,6,8-tetrol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 9H-xanthene-1,3,6,8-tetrol involves its interaction with specific molecular targets and pathways. For instance, in the context of HIV reverse transcriptase inhibition, the compound binds to the enzyme’s active site, interfering with its function and preventing the replication of the virus . The hydroxyl groups on the xanthene ring play a crucial role in these interactions, facilitating binding to the target molecules .
Comparación Con Compuestos Similares
Xanthene: The parent compound, which lacks the hydroxyl groups present in 9H-xanthene-1,3,6,8-tetrol.
Xanthone: Another derivative of xanthene, characterized by the presence of a carbonyl group at position 9.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness: this compound is unique due to the presence of four hydroxyl groups, which confer distinct chemical and biological properties. These hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications .
Propiedades
Número CAS |
27393-39-1 |
|---|---|
Fórmula molecular |
C13H10O5 |
Peso molecular |
246.21 g/mol |
Nombre IUPAC |
9H-xanthene-1,3,6,8-tetrol |
InChI |
InChI=1S/C13H10O5/c14-6-1-10(16)8-5-9-11(17)2-7(15)4-13(9)18-12(8)3-6/h1-4,14-17H,5H2 |
Clave InChI |
WRWDLBILCDUPOS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=C(C=C2OC3=CC(=CC(=C31)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


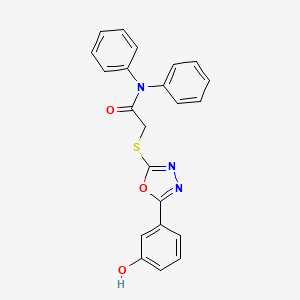
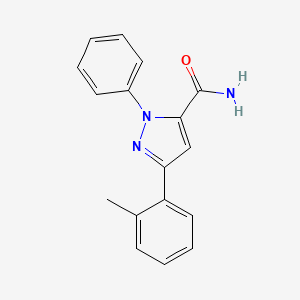
![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)
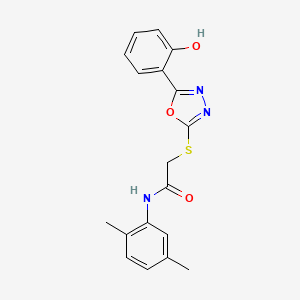
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)
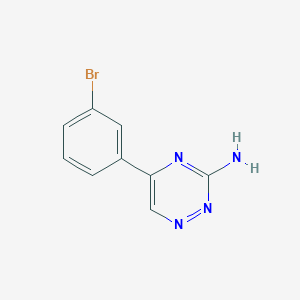
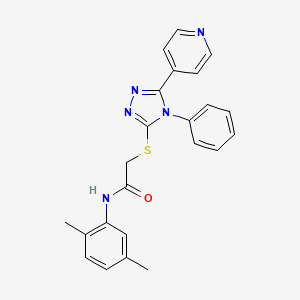
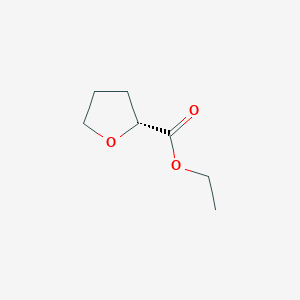
![2-bromo-4,8-bis(2-ethylhexyl)thieno[2,3-f][1]benzothiole](/img/structure/B11771536.png)
